molecular formula C15H13N3O2 B14548407 2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-12-4

2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14548407
CAS No.: 61959-12-4
M. Wt: 267.28 g/mol
InChI Key: XIZKVIPYYINGRZ-UHFFFAOYSA-N
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Description

2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, undergoes a Friedel-Crafts alkylation reaction to introduce a methyl group at the 1-position.

    Introduction of the Triazine Ring: The naphthalene derivative is then reacted with appropriate reagents to form the triazine ring. This step often involves the use of hydrazine and other nitrogen-containing reagents under controlled conditions.

    Cyclization and Finalization: The intermediate compounds are subjected to cyclization reactions to form the final triazine-dione structure. This step may require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group on the naphthalene ring, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the triazine ring or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic naphthalene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring and naphthalene moiety contribute to the compound’s ability to interact with hydrophobic and aromatic regions of proteins. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

2-[(4-Methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:

    1,2,4-Triazine Derivatives: These compounds share the triazine ring structure but may have different substituents, leading to variations in chemical reactivity and biological activity.

    Naphthalene Derivatives: Compounds with naphthalene moieties exhibit similar aromatic properties but may differ in their functional groups and overall structure.

    Triazole Compounds: Triazoles are five-membered ring compounds with three nitrogen atoms. They are structurally related to triazines and exhibit similar chemical properties.

The uniqueness of this compound lies in its combination of the triazine and naphthalene structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

61959-12-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2-[(4-methylnaphthalen-1-yl)methyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C15H13N3O2/c1-10-6-7-11(13-5-3-2-4-12(10)13)9-18-15(20)17-14(19)8-16-18/h2-8H,9H2,1H3,(H,17,19,20)

InChI Key

XIZKVIPYYINGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CN3C(=O)NC(=O)C=N3

Origin of Product

United States

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